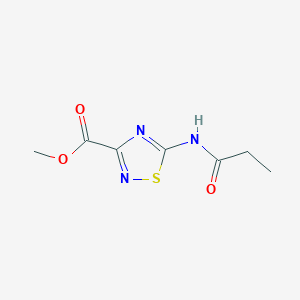![molecular formula C9H11ClN2O2 B6635942 2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazolo[5,4-c]pyridines and is synthesized through a multi-step process involving various reagents.
Mécanisme D'action
The mechanism of action of 2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and physiological effects:
Studies have shown that 2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone in lab experiments include its potential therapeutic applications and its ability to inhibit specific enzymes and proteins. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone. These include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. Additionally, its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease could also be investigated.
In conclusion, 2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone involves the reaction of 3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone has been studied extensively in scientific research due to its potential therapeutic applications. It has been investigated as a potential treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-7-2-3-12(9(13)4-10)5-8(7)14-11-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWQADGIHNTEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1CCN(C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)


![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)


![N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6635919.png)

![N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6635933.png)
![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)
![1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)
